molecular formula C8H11NO2 B7560873 N-(furan-2-ylmethyl)-N-methylacetamide

N-(furan-2-ylmethyl)-N-methylacetamide

Cat. No.: B7560873
M. Wt: 153.18 g/mol
InChI Key: MOMQXMDSBLXNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-N-methylacetamide is an organic compound that belongs to the class of amides It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(furan-2-ylmethyl)-N-methylacetamide can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with N-methylamine under microwave-assisted conditions. The reaction typically employs coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the formation of the amide bond . The reaction is carried out in a microwave reactor, which significantly reduces the reaction time and improves the yield of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization or flash chromatography are employed to isolate the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(furan-2-ylmethyl)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-methylacetamide involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. The compound binds to the active site of EGFR, inhibiting its activity and thereby exerting anticancer effects . Additionally, it may interact with other molecular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-N-methylacetamide is unique due to its specific structural features, such as the presence of both a furan ring and an amide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-7(10)9(2)6-8-4-3-5-11-8/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMQXMDSBLXNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.